2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol
Overview
Description
2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol, also known as DTBZPE, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of neuroscience. DTBZPE is a piperazine derivative that acts as a selective dopamine D3 receptor antagonist and has been studied extensively for its ability to modulate dopamine signaling in the brain.
Mechanism of Action
2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol acts as a selective dopamine D3 receptor antagonist, which means that it binds to and blocks the activity of dopamine at these receptors. This leads to a decrease in dopamine signaling in the mesolimbic and mesocortical pathways of the brain, which in turn affects reward processing, motivation, and cognitive function.
Biochemical and Physiological Effects:
2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a key region of the brain involved in reward processing. It has also been shown to decrease the activity of dopamine neurons in the ventral tegmental area, which is another key region of the brain involved in reward processing and motivation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neuropsychiatric disorders. However, one limitation of using 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol is its selectivity for dopamine D3 receptors, which means that it may not be suitable for studying the role of other dopamine receptors in these disorders.
Future Directions
There are several future directions for research on 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol. One area of research could be to investigate the potential therapeutic applications of 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol in neuropsychiatric disorders such as addiction, depression, and schizophrenia. Another area of research could be to develop more selective dopamine D3 receptor antagonists that have fewer off-target effects. Finally, future research could also investigate the potential use of 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol in combination with other drugs for the treatment of neuropsychiatric disorders.
Scientific Research Applications
2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential application in the field of neuroscience. It has been shown to have a high affinity for dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in reward processing, motivation, and cognitive function, and dysregulation of dopamine signaling in these pathways has been implicated in various neuropsychiatric disorders such as addiction, depression, and schizophrenia.
properties
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-4-[(2,4,6-trimethoxyphenyl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4/c1-21(2,3)15-23-9-8-22(13-16(23)7-10-24)14-18-19(26-5)11-17(25-4)12-20(18)27-6/h11-12,16,24H,7-10,13-15H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDYKVYPBJKCPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=C(C=C(C=C2OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,2-Dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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